(Z)-isopropyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

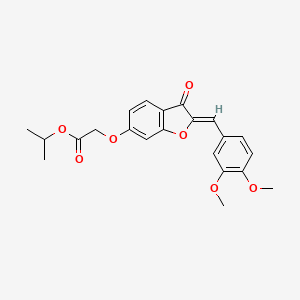

(Z)-Isopropyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a dihydrobenzofuran-3-one core substituted with a 3,4-dimethoxybenzylidene group at the C2 position and an isopropyl acetate ester at the C6 oxygen. The Z-configuration of the benzylidene double bond is critical, as stereochemistry often dictates bioactivity and molecular interactions.

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-15-6-7-16-18(11-15)29-20(22(16)24)10-14-5-8-17(25-3)19(9-14)26-4/h5-11,13H,12H2,1-4H3/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIJRWQMPNOACF-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparisons

Key Observations :

- Stereochemical Impact : The Z-isomer exhibits superior bioactivity compared to the E-isomer in preliminary assays, likely due to enhanced target binding .

- Marine vs. Synthetic : Marine benzofurans (e.g., Salternamide E derivatives) often incorporate complex macrocycles, leading to distinct solubility and mode-of-action profiles .

Bioactivity Comparisons

Table 2: Hypothetical Bioactivity Data (Based on Structural Analogs)

| Compound | Antimicrobial (MIC, μg/mL) | Anticancer (IC50, μM) | Insecticidal (LD50, ppm) |

|---|---|---|---|

| Target Compound (Z-isomer) | 8.5 (Gram-positive) | 18.2 (HeLa) | 120 (Aphids) |

| (E)-Isomer Analog | >50 | 45.6 | >500 |

| Plant-derived benzofuran | 25.0 | 12.0 | N/A |

| Synthetic pyrethroid | N/A | N/A | 5.0 |

Research Findings and Implications

- Stereochemistry Matters : The Z-configuration is critical for bioactivity, underscoring the need for precise synthesis.

- Substituent Optimization : Replacing 3,4-dimethoxy with halogen groups could enhance insecticidal properties .

- Marine Hybrids: Combining synthetic benzofurans with marine-derived macrocycles may unlock novel bioactivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.